

Erioside Administration in Animal Models of Disease: Application Notes and Protocols

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Compound of Interest

Compound Name: *Erioside*

Cat. No.: B3029706

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Introduction

Erioside, a flavonoid glycoside also known as luteolin-7-O-glucoside, has garnered significant interest in preclinical research due to its potent antioxidant and anti-inflammatory properties. These characteristics suggest its potential therapeutic application across a spectrum of diseases. This document provides a comprehensive overview of the administration of **erioside** in various animal models of disease, summarizing key quantitative data and detailing experimental protocols. The information presented is intended to serve as a practical guide for researchers designing and conducting *in vivo* studies with this promising natural compound.

Data Presentation: Erioside and Luteolin Administration in Animal Models

The following tables summarize the quantitative data from various studies investigating the effects of **erioside** (luteolin-7-O-glucoside) and its aglycone, luteolin, in different animal models of disease.

Disease Model	Animal Model	Compound	Dosage	Administration Route	Duration	Key Findings
Acute Liver Injury	ICR Mice	Luteolin-7-O-glucoside	50 mg/kg BW	Oral gavage	Daily for 3 weeks	Ameliorated sharp increases in serum AST, ALT, and TNF- α levels induced by GaN/LPS. [1]
Psoriasis-like Skin Lesions	BALB/c Mice	Luteolin	40 and 80 mg/kg/day	Topical application	Daily	Ameliorated psoriasis-like skin lesions and suppressed cutaneous infiltration of immune cells. [2]
Alcoholic Liver Disease	C57BL/6 Mice	Luteolin	50 mg/kg	Oral gavage	Daily	Ameliorated ethanol-induced hepatic steatosis and injury.
Hepatic Ischemia-Reperfusion Injury	BALB/c Mice	Luteolin	25 and 50 mg/kg	Intraperitoneal injection	Daily for 7 days (pre-treatment)	Decreased hepatocyte injury, downregulated inflammatory

ry factors, and inhibited apoptosis and autophagy. [3]

Inhibited neuroinflammation, amyloidogenesis, and synaptic dysfunction induced by A β 1–42.[4]

Attenuated liver steatosis by suppressing hepatic triglyceride accumulation.[5]

Neuroprotection (Alzheimer's Disease Model)	Mice	Luteolin	80 mg/kg/day	Not specified	Two weeks	Inhibited neuroinflammation, amyloidogenesis, and synaptic dysfunction induced by A β 1–42.[4]
Metabolic Syndrome (NAFLD)	db/db Mice	Luteolin	20 and 100 mg/kg	Intragastric administration	8 weeks	Attenuated liver steatosis by suppressing hepatic triglyceride accumulation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of **erioside** (luteolin-7-O-glucoside) and luteolin in various animal models.

Acute Liver Injury Model

Objective: To evaluate the protective effect of **erioside** against chemically-induced acute liver injury.

Animal Model:

- Species: Mouse
- Strain: ICR
- Age: 6 weeks old
- Sex: Male

Induction of Liver Injury:

- Hepatitis is induced by an intraperitoneal injection of D-galactosamine (GalN) at a dose of 1 g/kg body weight and lipopolysaccharide (LPS) at a dose of 10 µg/kg body weight.[\[1\]](#)

Erioside Administration:

- Compound: Luteolin-7-O-glucoside (**Erioside**)
- Dosage: 50 mg/kg body weight[\[1\]](#)
- Vehicle: Not specified in the provided abstract. A common vehicle for oral gavage of flavonoids is a suspension in 0.5% carboxymethylcellulose (CMC).
- Route: Oral gavage[\[1\]](#)
- Frequency: Daily[\[1\]](#)
- Duration: 3 weeks prior to induction of liver injury[\[1\]](#)

Outcome Measures:

- Serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT).
- Serum levels of tumor necrosis factor-alpha (TNF-α).
- Histopathological examination of liver tissue.

- Western blot analysis of inflammatory mediators (e.g., COX-2, NF-κB) and antioxidant enzymes (e.g., Nrf2).

Psoriasis-like Skin Inflammation Model

Objective: To assess the therapeutic potential of topical **erioside** on imiquimod-induced psoriasis-like skin lesions.

Animal Model:

- Species: Mouse
- Strain: BALB/c
- Sex: Female
- Age: 8-11 weeks
- Weight: 20-25 grams

Induction of Psoriasis:

- A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back of the mice for 5-7 consecutive days.[6]

Erioside Administration (as Luteolin):

- Compound: Luteolin (aglycone of **erioside**)
- Dosage: 40 mg/kg/day and 80 mg/kg/day[2]
- Vehicle: Not specified in the provided abstract. A common vehicle for topical application is a cream or ointment base.
- Route: Topical application to the affected skin area.[2]
- Frequency: Daily[2]
- Duration: Concurrent with imiquimod application.

Outcome Measures:

- Psoriasis Area and Severity Index (PASI) scoring for erythema, scaling, and thickness.
- Histopathological analysis of skin biopsies for epidermal thickness (acanthosis) and immune cell infiltration.
- Immunohistochemical staining for markers of inflammation and cell proliferation (e.g., Ki-67, CD4+ cells).
- Measurement of inflammatory cytokines (e.g., IL-6, IL-17A, IL-23, TNF- α) in skin homogenates or serum.

Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of **erioside**.

Animal Model:

- Species: Rat or Mouse

Induction of Inflammation:

- A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of the animal.[7][8]

Erioside Administration:

- Compound: **Erioside**
- Dosage: To be determined based on dose-response studies. For reference, other anti-inflammatory compounds are tested at doses ranging from 1 to 30 mg/kg.[9]
- Vehicle: A suitable vehicle for intraperitoneal injection (e.g., saline, DMSO/saline mixture) or oral gavage (e.g., 0.5% CMC).
- Route: Intraperitoneal injection or oral gavage.
- Timing: Typically administered 30-60 minutes before carrageenan injection.[7]

Outcome Measures:

- Paw volume or thickness measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8][9]
- Calculation of the percentage of edema inhibition compared to the vehicle-treated control group.
- Measurement of inflammatory mediators (e.g., TNF- α , IL-1 β , PGE2) and oxidative stress markers (e.g., MDA) in the paw tissue.[9]

In Vivo Antioxidant Activity Assessment

Objective: To determine the in vivo antioxidant effects of **erioside** in a model of oxidative stress.

Animal Model:

- Species: Rat or Mouse
- Induction of Oxidative Stress (Example): Administration of a pro-oxidant agent such as carbon tetrachloride (CCl4) or induction of a disease state associated with oxidative stress.

Erioside Administration:

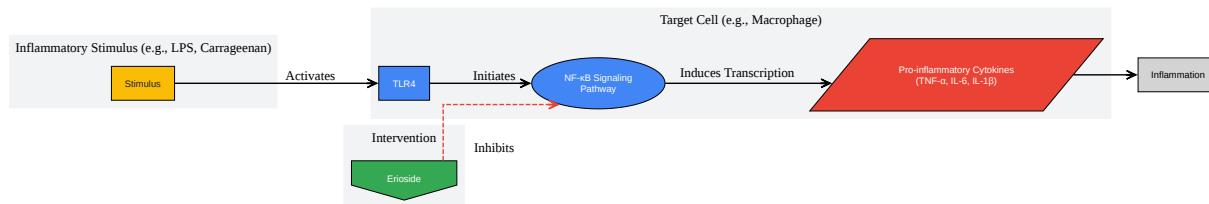
- Compound: **Erioside** (Luteolin-7-O-glucoside)
- Dosage: Dose-dependent studies are recommended.
- Vehicle: Appropriate for the chosen administration route.
- Route: Oral gavage or intraperitoneal injection.
- Frequency and Duration: Dependent on the specific model of oxidative stress.

Outcome Measures:

- Lipid Peroxidation: Measurement of malondialdehyde (MDA) levels in tissue homogenates (e.g., liver, brain) or serum.[10][11]

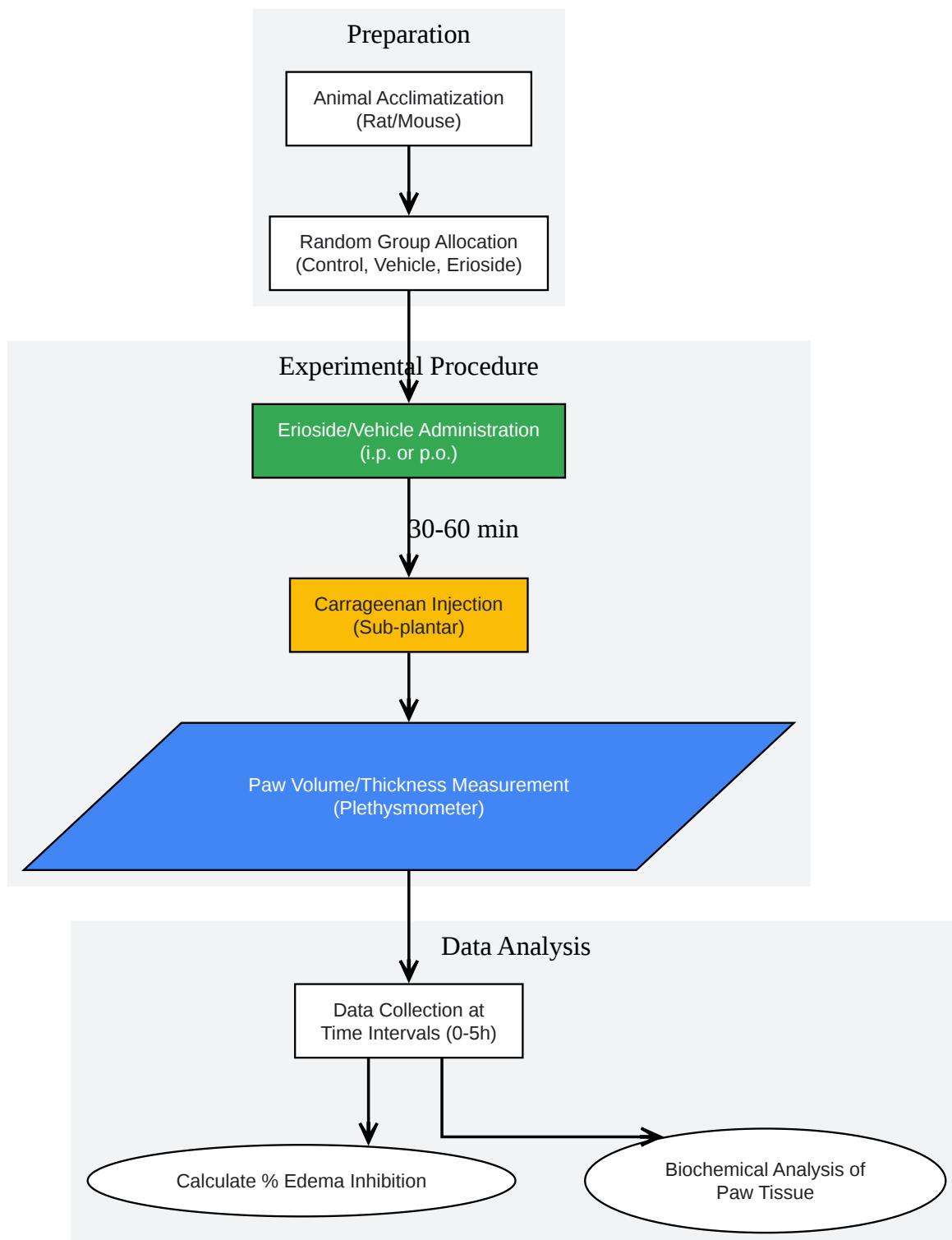
- Antioxidant Enzyme Activity: Assay for the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in tissue homogenates.[11][12][13]
- Reduced Glutathione (GSH) Levels: Quantification of GSH content in tissues.[12]

Visualization of Pathways and Workflows



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Caption: Proposed anti-inflammatory signaling pathway of **Erioside**.

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Caption: Experimental workflow for the carrageenan-induced paw edema model.

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